molecular formula C₁₉H₂₁NO₃ B1140426 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide CAS No. 156727-77-4

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Cat. No. B1140426
CAS RN: 156727-77-4
M. Wt: 311.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, also known as 4-MBD, is a small organic molecule that has been studied for its many potential applications. It is a derivative of benzoyl, an aromatic compound that has been used for centuries in the synthesis of many different compounds. 4-MBD has been found to have a wide range of properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has been studied for its potential use in drug discovery and development, as well as in laboratory experiments.

Scientific Research Applications

Nonlinear Optical Applications

Compounds related to “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide” have been studied for their potential in nonlinear optical applications . These studies focus on the properties of organic co-crystals and their potential use in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .

Alzheimer’s Disease Treatment

“3-Methoxybenzoyl chloride”, a compound related to “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide”, has been used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . These molecules combat the symptoms of Alzheimer’s disease .

Tumor Growth Inhibition

“3-Methoxybenzoyl chloride” has also been used in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase), resulting in tumor growth inhibition .

Now, let’s move on to “Defluoro Paroxetine Hydrochloride”:

Major Depressive Disorder (MDD) Treatment

“Defluoro Paroxetine Hydrochloride” is related to Paroxetine Hydrochloride (PHH), which is a potent antidepressant used for MDD treatment . PHH is used in a widely-used controlled-release formulation known as PAXIL® CR .

Anxiety Disorders Treatment

Paroxetine, a compound related to “Defluoro Paroxetine Hydrochloride”, is used off-label in children and adolescents for the treatment of anxiety disorders . It has shown promising therapeutic effects .

Obsessive-Compulsive Disorder (OCD) Treatment

Paroxetine is also used for the treatment of OCD. This is due to its function as a selective serotonin reuptake inhibitor (SSRI).

Mechanism of Action

Target of Action

It’s worth noting that the compound contains a methoxybenzoyl group , which is a common moiety in many bioactive compounds

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as hydrogen bonding or van der waals interactions . The specific interactions and resulting changes would depend on the nature of the target molecule.

Biochemical Pathways

Given its structural similarity to other methoxybenzoyl-containing compounds , it may potentially affect similar pathways. These could include various signaling pathways, enzymatic reactions, or protein-protein interactions. The downstream effects would depend on the specific pathways involved.

Result of Action

Based on its structural similarity to other bioactive compounds, it may potentially exhibit cytotoxic activity

properties

IUPAC Name

(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYNWBMXOQBJAI-MYJWUSKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Synthesis routes and methods

Procedure details

reaction of 3-hydroxymethyl-4-phenyl-piperidine of formula (V) coming from step b) with sesamol (VI) to obtain the formula (I) 3-[(1,3-benzodioxol-5-yloxi)methyl-]4-phenyl-piperidine:
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